5-Chlorothiophene-3-carbonitrile
Overview
Description
5-Chlorothiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClNS. It is a colorless to pale yellow liquid with a pungent odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiophene-3-carbonitrile can be achieved through various methods. One common method involves the reaction of 5-chlorothiophene-2-carbonyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Another method involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then reacted with sodium cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes steps such as chlorination, cyanation, and purification to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form thiophene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiophene derivatives with reduced functional groups.
Scientific Research Applications
5-Chlorothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-3-carbonitrile
- 5-Iodothiophene-3-carbonitrile
- 5-Fluorothiophene-3-carbonitrile
Uniqueness
5-Chlorothiophene-3-carbonitrile is unique due to its specific reactivity and the presence of a chlorine atom, which imparts distinct chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom influences the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chlorothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRLEJFPILYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725550 | |
Record name | 5-Chlorothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-56-6 | |
Record name | 5-Chlorothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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